4-Chloro-2-nitro-1-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene
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Description
4-Chloro-2-nitro-1-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene is a useful research compound. Its molecular formula is C19H20ClN3O4S and its molecular weight is 421.9. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Application in Cancer Research
4-Chloro-2-nitro-1-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene is a chemical compound utilized in the synthesis of novel inhibitors targeting anti-apoptotic proteins. One prominent example is ABT-263, a Bcl-2 inhibitor, which demonstrates significant potential in cancer treatment. The synthesis of ABT-263 involves key intermediates like 4-(4-{[2-(4-chlorophenyl)-5,5-dimethylcyclohex-1-enyl]methyl}piperazin-1-yl)benzoic acid and 4-fluoro-3-[(trifluoromethyl)sulfonyl]benzenesulfonamide, emphasizing the complex chemistry and potential of this compound in developing anticancer drugs (Wang et al., 2008).
Applications in Polymer and Materials Science
This chemical compound also shows relevance in materials science, particularly in synthesizing new types of soluble thermally stable polymers. For instance, aromatic poly(sulfone sulfide amide imide)s are synthesized using a novel diamine monomer containing flexible sulfone, sulfide, and amide units. The unique properties of these polymers, such as thermal stability and solubility, make them suitable for advanced technological applications (Mehdipour‐Ataei & Hatami, 2007).
Role in Organic Synthesis and Chemical Transformations
Additionally, the compound is involved in various organic synthesis processes and chemical transformations. One such example is its role in desulfurative chlorination of alkyl phenyl sulfides, a process that can produce elimination-sensitive β-chloro carbonyl and nitro compounds. This process showcases the compound's utility in generating structurally diverse molecules, which can be pivotal in pharmaceuticals and other chemical industries (Canestrari et al., 2017).
Properties
IUPAC Name |
1-(4-chloro-2-nitrophenyl)sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4S/c20-17-8-9-19(18(15-17)23(24)25)28(26,27)22-13-11-21(12-14-22)10-4-7-16-5-2-1-3-6-16/h1-9,15H,10-14H2/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEJQPYIPWNLBO-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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